N-(2-chlorophenyl)-3-methylbenzamide
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Overview
Description
N-(2-chlorophenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a 2-chlorophenyl group and a 3-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-methylbenzamide typically involves the reaction of 2-chloroaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-chloroaniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 3-methylbenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.
Major Products
Substitution: N-(2-substituted phenyl)-3-methylbenzamide derivatives.
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: N-(2-chlorophenyl)-3-methylbenzylamine.
Scientific Research Applications
N-(2-chlorophenyl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a model compound in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)benzamide
- N-(4-chlorophenyl)-3-methylbenzamide
- N-(2,4-dichlorophenyl)-3-methylbenzamide
Uniqueness
N-(2-chlorophenyl)-3-methylbenzamide is unique due to the specific positioning of the chlorine atom and the methyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDSKCWIKBTLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350211 |
Source
|
Record name | N-(2-chlorophenyl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77791-08-3 |
Source
|
Record name | N-(2-Chlorophenyl)-3-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77791-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-chlorophenyl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the nature of the intermolecular interactions observed in the crystal structure of N-(2-chlorophenyl)-3-methylbenzamide?
A1: In the crystal structure of this compound, the molecules are linked together by intermolecular N—H⋯O hydrogen bonds, forming chains along the b axis []. These chains are further interconnected through short Cl⋯Cl contacts with a distance of 3.279 (1) Å [].
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